molecular formula C14H12N2O2 B8749496 {4-[(e)-Phenyldiazenyl]phenyl}acetic acid CAS No. 3517-23-5

{4-[(e)-Phenyldiazenyl]phenyl}acetic acid

Cat. No. B8749496
CAS RN: 3517-23-5
M. Wt: 240.26 g/mol
InChI Key: RZOAXRWZKOEFOU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06376655B1

Procedure details

10.13 g (0.067 mol) of 4-aminophenylacetic acid Merck, pro analysis) was placed in a 250 mL one-necked round flask with a magnetic stirring bar and 100 mL of glacial acetic acid was added; during 15 minutes a light yellow suspension was formed. 7.22 g (0.067 mol) of nitrosobenzene (Fluka, purum) was added rapidly resulting in a green suspension. Stirring at room temperature was continued for 18 h. The resulting metallic shining needles in a brown solution was vacuum filtered and washed once with 50 mL of cold glacial acetic acid and five times with 50 mL portions of cold water. The orange precipitate was dissolved by heating to boiling in a mixture of 160 mL of ethanol and 40 mL of water. After unforced cooling to room temperature the mixture was cooled on an ice/water bath and vacuum filtered. The filtercake was washed six times with 25 mL of externally cooled ethanoL After drying 16 h at 50° C. under vacuum 7.23 g (yield 45%) of 2-[4(phenylazo)phenyl]-ethanoic acid was obtained.
Quantity
10.13 g
Type
reactant
Reaction Step One
Quantity
7.22 g
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:7]=[CH:6][C:5]([CH2:8][C:9]([OH:11])=[O:10])=[CH:4][CH:3]=1.[N:12]([C:14]1[CH:19]=[CH:18][CH:17]=[CH:16][CH:15]=1)=O>C(O)(=O)C>[C:14]1([N:12]=[N:1][C:2]2[CH:3]=[CH:4][C:5]([CH2:8][C:9]([OH:11])=[O:10])=[CH:6][CH:7]=2)[CH:19]=[CH:18][CH:17]=[CH:16][CH:15]=1

Inputs

Step One
Name
Quantity
10.13 g
Type
reactant
Smiles
NC1=CC=C(C=C1)CC(=O)O
Step Two
Name
Quantity
7.22 g
Type
reactant
Smiles
N(=O)C1=CC=CC=C1
Step Three
Name
Quantity
100 mL
Type
solvent
Smiles
C(C)(=O)O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
Stirring at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
during 15 minutes a light yellow suspension was formed
Duration
15 min
CUSTOM
Type
CUSTOM
Details
resulting in a green suspension
FILTRATION
Type
FILTRATION
Details
filtered
WASH
Type
WASH
Details
washed once with 50 mL of cold glacial acetic acid and five times with 50 mL portions of cold water
DISSOLUTION
Type
DISSOLUTION
Details
The orange precipitate was dissolved
TEMPERATURE
Type
TEMPERATURE
Details
by heating
ADDITION
Type
ADDITION
Details
to boiling in a mixture of 160 mL of ethanol and 40 mL of water
TEMPERATURE
Type
TEMPERATURE
Details
After unforced cooling to room temperature the mixture
TEMPERATURE
Type
TEMPERATURE
Details
was cooled on an ice/water bath
FILTRATION
Type
FILTRATION
Details
vacuum filtered
WASH
Type
WASH
Details
The filtercake was washed six times with 25 mL of externally cooled ethanoL

Outcomes

Product
Details
Reaction Time
18 h
Name
Type
product
Smiles
C1(=CC=CC=C1)N=NC1=CC=C(C=C1)CC(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 7.23 g
YIELD: PERCENTYIELD 45%
YIELD: CALCULATEDPERCENTYIELD 44.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.